(3,4-Di-sec-butoxyphenyl)boronic acid

Conformational analysis Molecular design Crystallization behavior

(3,4-Di-sec-butoxyphenyl)boronic acid is a 3,4-dialkoxy-substituted phenylboronic acid bearing two sec-butoxy (–OCH(CH₃)CH₂CH₃) groups at the 3- and 4-positions of the phenyl ring. With molecular formula C₁₄H₂₃BO₄ and molecular weight 266.14 g·mol⁻¹, it is primarily employed as a synthetic intermediate in palladium-catalyzed Suzuki–Miyaura cross-coupling reactions to construct biaryl architectures for pharmaceutical and materials research.

Molecular Formula C14H23BO4
Molecular Weight 266.14 g/mol
CAS No. 667933-70-2
Cat. No. B11850790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3,4-Di-sec-butoxyphenyl)boronic acid
CAS667933-70-2
Molecular FormulaC14H23BO4
Molecular Weight266.14 g/mol
Structural Identifiers
SMILESB(C1=CC(=C(C=C1)OC(C)CC)OC(C)CC)(O)O
InChIInChI=1S/C14H23BO4/c1-5-10(3)18-13-8-7-12(15(16)17)9-14(13)19-11(4)6-2/h7-11,16-17H,5-6H2,1-4H3
InChIKeyONIRUXXKZRDCRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3,4-Di-sec-butoxyphenyl)boronic acid (CAS 667933-70-2) – A Structurally Differentiated 3,4-Dialkoxyarylboronic Acid Building Block for Organic Synthesis


(3,4-Di-sec-butoxyphenyl)boronic acid is a 3,4-dialkoxy-substituted phenylboronic acid bearing two sec-butoxy (–OCH(CH₃)CH₂CH₃) groups at the 3- and 4-positions of the phenyl ring . With molecular formula C₁₄H₂₃BO₄ and molecular weight 266.14 g·mol⁻¹, it is primarily employed as a synthetic intermediate in palladium-catalyzed Suzuki–Miyaura cross-coupling reactions to construct biaryl architectures for pharmaceutical and materials research . The branched sec-butoxy substituents confer distinct conformational and solubility properties that differentiate this compound from its linear alkoxy (e.g., 3,4-dimethoxy or 3,4-dibutoxy) and unsubstituted phenylboronic acid analogs.

Why 3,4-Dialkoxyarylboronic Acids Are Not Interchangeable: The (3,4-Di-sec-butoxyphenyl)boronic Acid Differentiation Case


Generic substitution among 3,4-dialkoxyarylboronic acids is invalid because the steric bulk, conformational flexibility, and electronic character of the alkoxy side-chains directly influence key physicochemical parameters—including calculated LogP, topological polar surface area (TPSA), and solubility in organic media—that govern coupling efficiency, intermediate stability, and chromatographic purification behavior [1]. Replacement of sec-butoxy with linear n-butoxy yields an isomer (CAS 1569688-59-0) of identical molecular weight but distinct molecular shape and solution-phase properties, while the 2,4-dibutoxy regioisomer (CAS 870778-89-5) introduces differential steric shielding around the boronic acid group . The following evidence guide quantifies the key differentiation dimensions that support deliberate selection of (3,4-di-sec-butoxyphenyl)boronic acid over its closest commercially available analogs.

(3,4-Di-sec-butoxyphenyl)boronic Acid – Quantitative Differentiation Evidence vs. Closest Analogs


Sec-Butoxy Branching Introduces Conformational Restriction Relative to Linear n-Butoxy: Rotatable Bond and Shape Comparison

The target compound possesses 7 rotatable bonds . For the linear 3,4-dibutoxyphenyl analog (CAS 1569688-59-0) bearing two n-butoxy (–O(CH₂)₃CH₃) chains, each alkoxy chain contributes one additional freely rotating C–C bond (total 9 rotatable bonds; estimation based on identical heavy-atom connectivity with sec-butoxy → n-butoxy replacement where each –O–CH(CH₃)–CH₂CH₃ is replaced by –O–CH₂–CH₂–CH₂–CH₃) . The secondary branching at the α-carbon of sec-butoxy restricts conformational freedom relative to linear n-butoxy, which can translate into differential crystallization propensity, solid-state packing, and chromatographic retention behavior.

Conformational analysis Molecular design Crystallization behavior

Computed LogP and TPSA Differentiation vs. 3,4-Dimethoxyphenylboronic Acid Guides Solvent Selection for Coupling Reactions

The target compound has a computed LogP of 1.721 and TPSA of 58.92 Ų . The minimal alkoxy analog, 3,4-dimethoxyphenylboronic acid (CAS 122775-35-3), has a significantly lower LogP (estimated 0.8–1.0 based on –OCH₃ vs. –OCH(CH₃)C₂H₅ group contribution differences) and identical TPSA (both have two –OH donors and four O-based acceptors) . The ~0.7–0.9 LogP unit increase reflects the additional six methylene/methyl units in the sec-butoxy chains and indicates markedly higher affinity for organic solvents (e.g., toluene, THF, dioxane) commonly employed in Suzuki–Miyaura couplings, potentially reducing competing protodeboronation rates in aqueous-organic biphasic systems.

Lipophilicity Suzuki–Miyaura coupling Solvent optimization

Regioisomeric 3,4- vs. 2,4-Substitution Pattern Dictates Steric Environment Around the Boronic Acid Reactive Center

The 3,4-disubstitution pattern of the target compound places both alkoxy groups distal to the boronic acid moiety (meta and para positions). In contrast, the commercially available 2,4-dibutoxyphenylboronic acid (CAS 870778-89-5) bears one alkoxy group ortho to the boronic acid [1]. Ortho-alkoxy substitution introduces steric shielding that can retard transmetalation in Pd-catalyzed Suzuki couplings and alter the pKₐ of the boronic acid via intramolecular hydrogen-bonding interactions [2]. For coupling partners sensitive to steric hindrance at the boronic acid site, the 3,4-isomer offers a kinetically more accessible reactive center.

Regioselectivity Steric hindrance Cross-coupling kinetics

Branched vs. Linear Alkoxy Chain Affects Organic Solvent Solubility: Class-Level Evidence from Isobutoxyphenylboronic Acid Isomer Studies

A systematic solubility study of isobutoxyphenylboronic acid isomers (structural analogs bearing branched –OCH₂CH(CH₃)₂ chains) demonstrated that the ortho isomer exhibited substantially higher solubility than the meta and para isomers across all tested organic solvents (3-pentanone, chloroform, dipropyl ether, methylcyclohexane) [1]. While this study did not include sec-butoxy derivatives directly, the principle that branched alkoxy substitution pattern profoundly influences solubility in organic media is established. For (3,4-di-sec-butoxyphenyl)boronic acid, where branching occurs at the α-carbon rather than the β-carbon (as in isobutoxy), the solubility profile in common Suzuki coupling solvents (THF, dioxane, toluene) is predicted to differ from both linear n-butoxy analogs and β-branched isobutoxy analogs.

Solubility Process chemistry Recrystallization

Commercial Purity Baseline: 98% Minimum Purity Ensures Batch-to-Batch Reproducibility for Multi-Step Synthesis

Multiple independent suppliers list (3,4-di-sec-butoxyphenyl)boronic acid at a standard purity of 98% . This purity specification matches or exceeds that of the closest linear analog, (3,4-dibutoxyphenyl)boronic acid (CAS 1569688-59-0), also offered at 98% . The consistent 98% purity across suppliers indicates a mature supply chain with well-controlled synthetic and purification protocols, reducing procurement risk for multi-step synthetic campaigns requiring reproducible stoichiometry.

Quality control Procurement specification Reproducibility

Priority Application Scenarios Where (3,4-Di-sec-butoxyphenyl)boronic Acid Provides Demonstrable Advantage


Suzuki–Miyaura Coupling with Sterically Demanding Aryl Halide Partners

When coupling to ortho-substituted or poly-substituted aryl bromides/iodides, the 3,4-substitution pattern of the target compound leaves the boronic acid center sterically unobstructed (no ortho alkoxy group), in contrast to the 2,4-dibutoxy isomer (CAS 870778-89-5) [1]. This is expected to yield faster transmetalation kinetics and higher coupling yields for sterically hindered substrates, a critical consideration when designing synthetic routes to heavily substituted biaryl pharmacophores or functional materials.

Synthesis of Lipophilic Intermediates for Medicinal Chemistry: Selectin Blocker and Oligosaccharide Scaffolds

The elevated LogP (1.721) relative to the 3,4-dimethoxy analog (estimated LogP ~0.8–1.0) makes (3,4-di-sec-butoxyphenyl)boronic acid a superior building block for installing lipophilic aryl fragments into drug-like molecules . This property is particularly relevant for selectin antagonist programs, where (3,4-di-sec-butoxyphenyl)boronic acid has been employed as an intermediate in the preparation of selectin blockers and related oligosaccharide derivatives .

Organic Electronic Materials Requiring Branched Alkoxy Side-Chain Architecture

Branched alkoxy-substituted arylboronic acids are key monomers for synthesizing conjugated polymers and small-molecule organic semiconductors for OLED and organic photovoltaic applications [1]. The sec-butoxy branching pattern, with branching at the α-carbon, provides a distinct packing-disruption profile compared to both linear n-butoxy and β-branched isobutoxy analogs, offering materials chemists a precise tool to tune π-stacking distance and solubility without altering carbon count or heteroatom composition .

Multi-Step Synthesis Where Crystallinity of Intermediates Governs Purification Feasibility

The reduced rotatable bond count (7 for the target vs. an estimated 9 for the 3,4-dibutoxy analog) arising from α-branching in sec-butoxy chains predicts higher crystallinity and sharper melting points for intermediates carrying this fragment [1]. For process chemistry applications where intermediate purification relies on recrystallization rather than chromatography, this differentiation can determine whether a synthetic route is scalable.

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